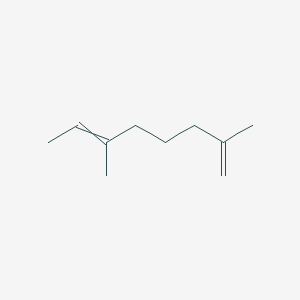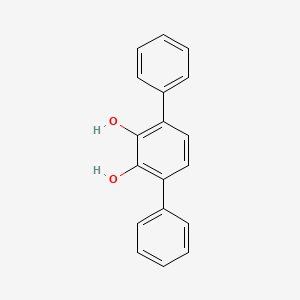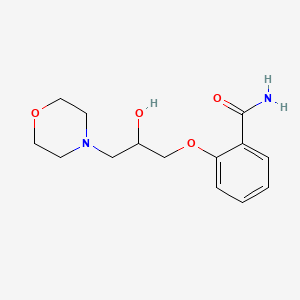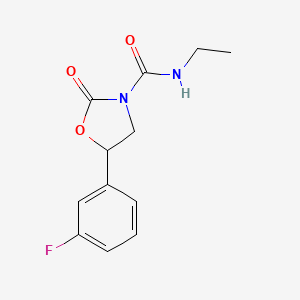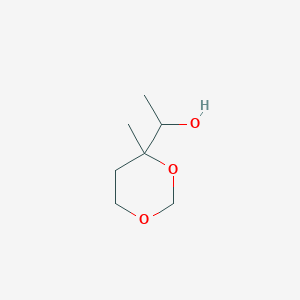
2-(Dimethylamino)ethyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl hexanoate is an organic compound with a molecular structure that includes a dimethylamino group attached to an ethyl chain, which is further connected to a hexanoate ester. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl hexanoate typically involves the esterification of hexanoic acid with 2-(dimethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)ethyl hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as halides or other amines in the presence of a suitable solvent.
Major Products:
Hydrolysis: Hexanoic acid and 2-(dimethylamino)ethanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl hexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl hexanoate involves its interaction with molecular targets through its dimethylamino and ester functional groups. The compound can act as a weak base, participating in proton transfer reactions and forming hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical processes .
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the ester functionality.
Hexanoic acid: Contains the hexanoate group but lacks the dimethylamino and ethyl components.
2-(Dimethylamino)ethyl methacrylate: Similar structure but with a methacrylate ester instead of a hexanoate ester.
Uniqueness: 2-(Dimethylamino)ethyl hexanoate is unique due to its combination of a dimethylamino group and a hexanoate ester, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
36584-87-9 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl hexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-9H2,1-3H3 |
InChI Key |
UVIKOFDLWXHASA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


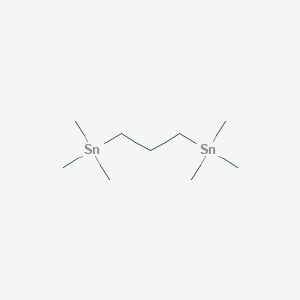
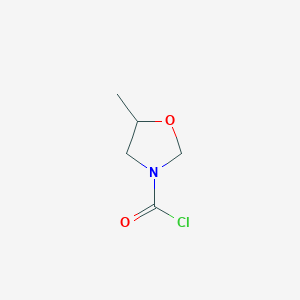
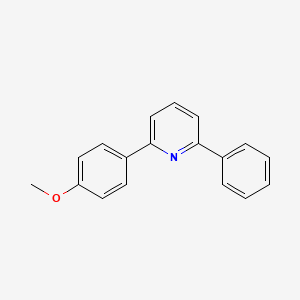
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
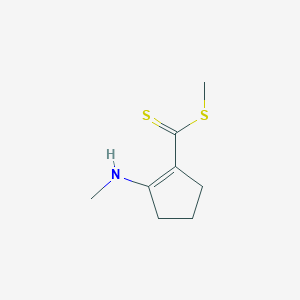

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
